molecular formula C11H13F3N2 B1295231 1-(4-Trifluoromethylphenyl)piperazine CAS No. 30459-17-7

1-(4-Trifluoromethylphenyl)piperazine

Cat. No.: B1295231
CAS No.: 30459-17-7
M. Wt: 230.23 g/mol
InChI Key: IBQMAPSJLHRQPE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 1-(4-Trifluoromethylphenyl)piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.

Mode of Action

This compound interacts with the serotonergic system by increasing the release of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, the space between neurons, which enhances the transmission of signals between neurons.

Biochemical Analysis

Biochemical Properties

1-(4-Trifluoromethylphenyl)piperazine plays a significant role in biochemical reactions, primarily as a serotonergic releasing agent. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions lead to the release of serotonin, influencing numerous physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, affecting processes such as neurotransmission, mood regulation, and appetite control .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to serotonin receptors, where it acts as a full agonist at most sites except the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . This binding triggers the release of serotonin and subsequent activation of downstream signaling pathways. Additionally, this compound does not significantly affect dopamine or norepinephrine reuptake or efflux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily influences serotonin release and related physiological processes. At higher doses, it can lead to adverse effects such as anxiety, nausea, and headaches . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes influence the compound’s bioavailability and overall activity within the body. The interaction with these enzymes also affects the levels of metabolites produced during its breakdown.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments . This distribution pattern plays a crucial role in determining its overall efficacy and impact on biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent physiological effects.

Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)piperazine typically involves the reaction of 4-(Trifluoromethyl)aniline with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

1-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds such as:

    1-(3-Trifluoromethylphenyl)piperazine: This compound has the trifluoromethyl group attached at the meta position instead of the para position.

    1-(4-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a trifluoromethyl group.

    1-Phenylpiperazine: This compound lacks any substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQMAPSJLHRQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184534
Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
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Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-17-7
Record name 1-[4-(Trifluoromethyl)phenyl]piperazine
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Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
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Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
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Record name 1-[4-(trifluoromethyl)phenyl]piperazine
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Record name 1-[4-(Trifluoromethyl)phenyl]piperazine
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Synthesis routes and methods I

Procedure details

A solution of t-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (1.06 g, 3.21 mmol, 1.00 equiv) in dichloromethane (10 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round-bottom flask and stirred for 2 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 7-8 with saturated aqueous sodium bicarbonate. The resulting solution was extracted with 4×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate, followed by filtration to remove the solids. The resulting solution was concentrated under vacuum, resulting in 740 mg (crude) of 1-(4-(trifluoromethyl)phenyl)piperazine as a yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-trifluoromethylphenyl)-piperazine-1-carboxylate (3.8 g, 11.5 mmol) prepared in Reference Example 77 was dissolved in methylene chloride (40 ml), to which trifluoroacetic acid (10 ml) was added dropwise, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and the residue was neutralized with saturated sodium hydrogencarbonate aqueous solution and the mixture was extracted with methylene chloride. The extract was dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(4-trifluoromethylphenyl)piperazine (2.5 g, yield 96%) as a white powder.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The mixture of 1-bromo-4-(trifluoromethyl)benzene (15 g, 67 mmol), piperazine (28.8 g, 334.4 mmol, 5 eq.), Pd2(dba)3 (1.4 g, 1.53 mmol, 2 mol %), BINAP (420 mg, 0.67 mmol, 1 mol %) and t-BuONa (12.9 g, 134.2 mmol, 2 eq.) in toluene (200 ml) was stirred for 2 hours at 70° C. under nitrogen. Then the solids were filtered off and the mixture was concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1% 5% methanol in dichloromethane to afford 1-[4-(trifluoromethyl)phenyl]piperazine as a dark red solid (10.5 g, 68%). (ES, m/z): [M+H]+ 231.1; 1H NMR (300 MHz, CDCl3): δ 7.48 (d, J=8.7 Hz, 2H), 6.92 (d, J=8.7 Hz, 2H), 3.32-3.20 (m, 4H), 3.04-3.01 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
420 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-(4-Trifluoromethylphenyl)piperazine being studied in wastewater analysis?

A1: this compound belongs to the piperazine class of compounds, which includes several psychoactive substances. The presence of this compound, along with other new psychoactive substances (NPS) like methcathinone, mephedrone, and butylone, in wastewater [] indicates potential use and release into the environment. Monitoring wastewater for these emerging drugs helps researchers understand drug use trends and develop appropriate treatment strategies for their removal.

Q2: What analytical techniques are used to identify and quantify this compound in complex mixtures?

A2: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for detecting and quantifying this compound in complex mixtures like wastewater []. This method involves separating compounds based on their volatility and then identifying them based on their mass-to-charge ratio.

Q3: Are there alternative derivatization methods for analyzing this compound using GC-MS?

A3: While acylation using reagents like PFPA is a common derivatization method for GC-MS analysis of amphetamine-type stimulants [], the research also mentions an alternative using silylation with BSTFA:TMCS (99:1) []. This suggests that different derivatization approaches might be employed depending on the specific requirements of the analysis and the target compounds being investigated.

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